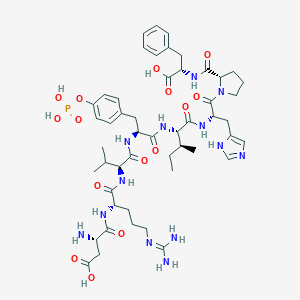

Phosphotyrosylangiotensin II

Description

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N13O15P/c1-5-28(4)41(47(71)59-36(23-31-25-54-26-56-31)48(72)63-20-10-14-38(63)45(69)60-37(49(73)74)22-29-11-7-6-8-12-29)62-44(68)35(21-30-15-17-32(18-16-30)78-79(75,76)77)58-46(70)40(27(2)3)61-43(67)34(13-9-19-55-50(52)53)57-42(66)33(51)24-39(64)65/h6-8,11-12,15-18,25-28,33-38,40-41H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,64,65)(H,73,74)(H4,52,53,55)(H2,75,76,77)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDJRUMTBNGMRF-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156240 | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1126.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129785-85-9 | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129785859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Phosphotyrosylangiotensin Ii and Analogues

Solid-Phase Peptide Synthesis Strategies for O-Phosphotyrosine Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of synthetic peptide chemistry, and its adaptation for O-phosphotyrosine peptides has been a significant area of research. nih.gov The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. peptide.com

For the synthesis of phosphotyrosine-containing peptides, two main strategies are employed: the "building block" approach and the "post-synthetic phosphorylation" approach. The building block method, which is more common, involves the incorporation of a pre-phosphorylated and protected tyrosine amino acid derivative during the SPPS cycle. rsc.org The alternative, post-synthetic phosphorylation, introduces the phosphate (B84403) group to the tyrosine residue after the full peptide chain has been assembled. rsc.orgrsc.org

A key element in the successful synthesis of phosphopeptides via SPPS is the use of an orthogonal protecting group strategy. iris-biotech.deiris-biotech.de This strategy employs protecting groups for different functional groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis. iris-biotech.dewikipedia.org

In the context of phosphotyrosine peptide synthesis, this typically involves:

An acid-labile protecting group for the side chains of other amino acids (e.g., tert-butyl group). iris-biotech.de

A base-labile protecting group for the α-amino group of the incoming amino acid (e.g., Fmoc group). iris-biotech.de

A set of protecting groups for the phosphate moiety of the phosphotyrosine building block that are stable throughout the synthesis and can be removed during the final cleavage from the resin.

The most widely used Nα-protecting group in modern SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base, typically a solution of piperidine (B6355638) in DMF. iris-biotech.deiris-biotech.de For the phosphate group itself, various protecting groups have been developed. A common approach is the use of dimethylphosphono or dibenzylphosphono groups on the tyrosine residue. rsc.orgnih.gov The choice of protecting group is critical to prevent side reactions and ensure the integrity of the final peptide.

| Protecting Group Type | Abbreviation | Typically Used For | Removal Conditions |

| Fluorenylmethyloxycarbonyl | Fmoc | α-amino groups | Base (e.g., Piperidine) iris-biotech.de |

| tert-Butyl | tBu | Hydroxyl and Carboxyl side chains | Acid (e.g., Trifluoroacetic Acid) iris-biotech.de |

| Benzyl (B1604629) | Bzl | Phosphate group | Hydrogenolysis or strong acid rsc.orgug.edu.pl |

| Trityl | Trt | Side chains of Asn, Gln, Cys, His, Ser, Thr, Tyr | Acid (e.g., Trifluoroacetic Acid) iris-biotech.de |

The introduction of the phosphorylated tyrosine residue and the final deprotection step are critical stages that require careful optimization. When using the building block approach with Fmoc-Tyr(PO₃R₂)-OH, where R is typically a methyl or tert-butyl group, the coupling conditions must be efficient to ensure complete incorporation of the phosphotyrosine. nih.govunimelb.edu.au

The final deprotection, or cleavage, step not only liberates the peptide from the solid support but also removes the side-chain protecting groups, including those on the phosphate. nih.govunimelb.edu.au A common reagent for this is trifluoroacetic acid (TFA) in the presence of "scavengers" to prevent side reactions. peptide.comnih.gov For instance, the synthesis of [Tyr(P)⁴] angiotensin II utilized a solution of 1 M trimethylsilyl-bromide-thioanisole in trifluoroacetic acid for the simultaneous deprotection of the methyl phosphate groups and cleavage from the resin. nih.gov

However, prolonged exposure to strong acids during deprotection can lead to side reactions. One such issue is the N→O-acyl shift, particularly at threonine or serine residues located near a phosphotyrosine, which can result in the formation of depsipeptide impurities. rsc.orgrsc.org The rate of this side reaction is sequence-dependent and appears to be more prominent when a threonine is at the +2 position relative to the phosphotyrosine. rsc.orgrsc.org To mitigate this, the use of phosphate protecting groups that can be removed more rapidly, such as benzyl groups, is recommended over more acid-stable ones. rsc.org Another potential issue is β-elimination of the phosphate group, which can be promoted by basic conditions, especially at elevated temperatures during Fmoc deprotection. acs.org

Chemoenzymatic Synthesis Approaches for Tyrosine-Phosphorylated Peptides

Chemoenzymatic synthesis offers an alternative and powerful strategy for producing site-specifically phosphorylated peptides. This approach combines the flexibility of chemical peptide synthesis with the high specificity of enzymatic reactions. A common chemoenzymatic method involves the synthesis of a peptide fragment, which is then subjected to phosphorylation by a specific kinase enzyme. nih.gov

For tyrosine phosphorylation, a tyrosine kinase is used. These enzymes specifically recognize and transfer a phosphate group from a donor molecule, typically ATP, to the hydroxyl group of a tyrosine residue within a specific peptide sequence. nih.gov This method can be highly efficient and avoids the need for complex protecting group chemistry for the phosphate group during the synthesis.

One example of this approach involved the use of the cAbl kinase to phosphorylate a fragment of α-synuclein. nih.gov The kinase exclusively phosphorylated the single tyrosine residue within the peptide fragment. nih.gov This phosphorylated fragment can then be ligated to other synthetic or recombinantly expressed peptide fragments to generate the full-length phosphorylated protein. nih.gov While not yet explicitly detailed for Phosphotyrosylangiotensin II in the provided context, this methodology holds significant promise for its synthesis and the creation of its analogues.

Purification and Isolation Techniques for Synthetic Phosphotyrosylangiotensin II

Following synthesis, crude peptide mixtures, including synthetic Phosphotyrosylangiotensin II, are complex and necessitate rigorous purification to isolate the target molecule from impurities. waters.com These impurities can include deletion sequences, truncated peptides, and byproducts from side reactions during synthesis and cleavage. waters.com

The most widely used technique for phosphopeptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). waters.comresearchgate.net This method separates molecules based on their hydrophobicity. However, phosphopeptides can be more hydrophilic than their non-phosphorylated counterparts, which can sometimes pose a challenge for retention on standard RP columns. researchgate.net

To address this, a multi-step purification strategy is often employed. This can involve a combination of different chromatographic techniques:

Reversed-Phase Chromatography (RPC): The primary workhorse for peptide purification. waters.com

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge, which is particularly useful for phosphopeptides due to the negative charge of the phosphate group. waters.com

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used as an initial clean-up step to remove smaller impurities. waters.com

In addition to these standard techniques, specialized enrichment methods for phosphopeptides have been developed. These include the use of materials with a high affinity for phosphate groups, such as titanium dioxide (TiO₂) and aluminum silicate (B1173343) (mullite), which can selectively capture phosphopeptides from a complex mixture. rsc.org For instance, aluminum silicate has been shown to offer excellent performance for the purification of phosphopeptides, with elution occurring under alkaline conditions. rsc.org The successful synthesis of [Tyr(P)⁴] angiotensin II reported a final purified peptide yield of 46%. nih.gov

Design and Synthesis of Phosphotyrosylangiotensin II Analogues for Mechanistic Research

The synthesis of analogues of Phosphotyrosylangiotensin II is crucial for investigating the structure-activity relationships and the mechanistic role of tyrosine phosphorylation. By systematically altering the peptide sequence, researchers can probe the importance of specific amino acid residues for biological activity.

A notable example is the synthesis of [Tyr(P)⁴] angiotensin II, an O-phosphorylated tyrosine analogue of human angiotensin II. nih.gov This analogue was prepared using continuous-flow solid-phase synthesis with an Nα-fluorenylmethoxycarbonyl-O-dimethylphosphono-L-tyrosine building block. nih.gov The study of such analogues can provide insights into how phosphorylation at the tyrosine-4 position affects the peptide's conformation and interaction with its receptor.

Furthermore, the synthesis of other phosphorylated peptides, such as those containing multiple phosphotyrosine residues like H-Ser-Ser-Ser-Tyr(P)-Tyr(P)-OH, demonstrates the capability of these synthetic methods to produce more complex analogues. nih.govunimelb.edu.au These analogues can be used as substrates or inhibitors in enzymatic assays to study the specificity of protein tyrosine phosphatases, the enzymes that remove phosphate groups from tyrosine residues. nih.govunimelb.edu.au For example, [Tyr(P)⁴] angiotensin II was shown to be an efficient substrate for T-cell protein tyrosine phosphatase. nih.gov

Iii. Structural Elucidation and Conformational Analysis in Research

Spectroscopic Characterization Techniques for Phosphotyrosylangiotensin II

Spectroscopic methods are fundamental to elucidating the structural features of phosphotyrosylangiotensin II in solution, providing insights into its secondary structure, the specific site of phosphorylation, and its dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in a solution environment that mimics physiological conditions. ethz.ch For phosphotyrosylangiotensin II, NMR studies provide detailed information about the conformation of the peptide backbone and the orientation of its amino acid side chains.

Proton NMR (¹H NMR) studies on angiotensin II and its analogs have revealed that these peptides exist in an equilibrium between a major trans and a minor cis conformation around the His-Pro peptide bond. nih.gov The major conformer typically adopts an extended backbone structure. nih.gov However, pH titration and Nuclear Overhauser Effect (NOE) experiments suggest the presence of local structures involving preferred side-chain positions for the tyrosine, histidine, and phenylalanine residues. nih.gov

The introduction of a phosphate (B84403) group on the tyrosine residue significantly alters the local electronic environment, which can be detected by changes in the chemical shifts of nearby protons. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and rotating-frame Overhauser effect spectroscopy (ROESY), are used to assign all proton resonances and to measure through-bond and through-space interactions, respectively. nih.gov These data are then used to calculate a family of solution structures consistent with the experimental restraints. mdpi.com The structure of the phosphorylated tyrosine recognition motif is often a loop structure, which can be a general mechanism for regulation through phosphorylation. nih.gov

| NMR Parameter | Information Gained | Relevance to Phosphotyrosylangiotensin II |

| Chemical Shifts | Electronic environment of nuclei | Detects local conformational changes upon phosphorylation. |

| J-Couplings | Dihedral angles of the peptide backbone | Defines the torsion angles and overall backbone fold. nih.gov |

| NOE/ROE | Through-space proton-proton distances (<5 Å) | Provides distance restraints for structure calculation. nih.gov |

| Amide Proton Exchange Rates | Solvent accessibility of backbone amides | Identifies regions involved in stable hydrogen bonds or protected from the solvent. nih.gov |

Mass spectrometry (MS) is an indispensable tool for the precise identification of phosphorylation sites and for probing the conformational landscape of phosphotyrosylangiotensin II.

Phosphorylation Site Identification: Tandem mass spectrometry (MS/MS) is the gold standard for pinpointing the exact location of phosphorylation. nih.gov The peptide is first subjected to enzymatic digestion, typically with trypsin, to generate smaller fragments. These fragments are then introduced into the mass spectrometer. In the first stage (MS1), the mass-to-charge (m/z) ratio of the intact peptide fragments is measured. A mass shift of +80 Da relative to the non-phosphorylated counterpart is indicative of a single phosphorylation event.

To identify the specific phosphorylated residue, the peptide ion of interest is isolated and subjected to fragmentation (MS/MS). The resulting fragment ions are analyzed to generate a fragmentation spectrum. The mass difference between adjacent fragment ions in the spectrum allows for the determination of the amino acid sequence and the location of the phosphate group. nih.govresearchgate.net Neutral loss scans, which detect the characteristic loss of phosphoric acid (98 Da) or the phosphate group (80 Da) upon fragmentation, can also be used as a diagnostic tool for identifying phosphopeptides. ahajournals.org

| MS-Based Technique | Primary Application | Information Obtained for Phosphotyrosylangiotensin II |

| Tandem MS (MS/MS) | Phosphorylation site mapping | Confirms phosphorylation on the tyrosine residue. nih.govresearchgate.net |

| Neutral Loss Scanning | Identification of phosphopeptides | Detects the presence of phosphorylated peptides in a complex mixture. ahajournals.org |

| CDSiL-MS | Conformational analysis | Quantifies changes in residue accessibility upon phosphorylation. nih.gov |

| Ion Mobility-MS | Conformational analysis | Measures the distribution of different peptide conformers. biorxiv.org |

For phosphotyrosylangiotensin II, CD spectroscopy can be used to investigate whether phosphorylation induces significant changes in the peptide's secondary structure. The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to the conformation of the peptide backbone. jascoinc.com For instance, a change in the intensity or position of the characteristic negative bands around 208 nm and 222 nm would suggest an alteration in α-helical content. While angiotensin II itself is largely considered to have an extended or unordered conformation in solution, CD studies can detect subtle shifts in the equilibrium between different secondary structural elements upon phosphorylation or binding to its receptor. nih.govresearchgate.net Studies on related peptides have shown that phosphorylation can induce transitions from an extended conformation to a more structured, helical state. researchgate.net

| Secondary Structure | Characteristic Far-UV CD Signal |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm. |

| β-Sheet | Negative band around 218 nm, positive band around 195 nm. |

| Unordered/Random Coil | Strong negative band near 198 nm. |

| Polyproline II (PPII) Helix | Weak positive band around 220 nm and a strong negative band around 205 nm. nih.gov |

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and functional groups within a molecule. illinois.edu When applied to peptides like phosphotyrosylangiotensin II, FTIR can detect changes in the vibrational modes of the peptide backbone and amino acid side chains, offering insights into secondary structure and the local environment of the phosphate group.

The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to secondary structure. The frequency of this band can distinguish between α-helices, β-sheets, and unordered conformations. The amide II band (1500-1600 cm⁻¹), which results from N-H bending and C-N stretching vibrations, also provides structural information. illinois.edu

For phosphotyrosylangiotensin II, FTIR can be used to monitor conformational changes upon phosphorylation. The introduction of the bulky, negatively charged phosphate group will alter the vibrational frequencies of the tyrosine ring and the peptide backbone in its vicinity. Specific vibrational bands associated with the phosphate group itself (e.g., P=O stretching) can also be identified, providing direct evidence of phosphorylation and information about its hydrogen-bonding environment. nih.govresearchgate.net

| FTIR Spectral Region (cm⁻¹) | Vibrational Assignment | Structural Information |

| 1600 - 1700 | Amide I (C=O stretch) | Secondary structure content (α-helix, β-sheet, etc.). |

| 1500 - 1600 | Amide II (N-H bend, C-N stretch) | Secondary structure and hydrogen bonding. illinois.edu |

| ~3300 | N-H stretch | Hydrogen bonding state of backbone amides. |

| 3200 - 3400 | O-H stretch | Hydrogen bonding of hydroxyl groups. nih.gov |

| ~1080, ~980 | P-O stretch | Presence and environment of the phosphate group. |

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination of Phosphotyrosylangiotensin II Complexes

While solution-state techniques provide valuable information on the dynamic nature of phosphotyrosylangiotensin II, high-resolution three-dimensional structures are best obtained through X-ray crystallography and cryo-electron microscopy (cryo-EM), particularly for the peptide in complex with its biological targets. crelux.commemtein.com

X-ray crystallography requires the formation of well-ordered crystals of the molecule or its complex. nih.gov Once crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined with high precision. nih.govmigrationletters.com This technique is ideal for visualizing the detailed interactions between phosphotyrosylangiotensin II and its binding partners at the atomic level. migrationletters.com

Cryo-EM has emerged as a powerful alternative, especially for large, flexible, or difficult-to-crystallize complexes, such as G protein-coupled receptors (GPCRs) bound to their ligands. nih.govthermofisher.com In cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. thermofisher.com Thousands of individual particle images are then computationally averaged and reconstructed to generate a 3D structure. elifesciences.org Cryo-EM has been instrumental in revealing the structures of GPCRs, like the angiotensin II receptor, in various activation states and bound to different ligands. nih.govplos.org

Determining the structure of phosphotyrosylangiotensin II in a biologically relevant context necessitates forming a stable complex with a binding partner, most notably its receptor. Co-crystallization is a common strategy where the purified peptide and its binding partner are mixed together before crystallization trials are initiated. nih.gov The presence of the ligand can stabilize the protein partner in a specific conformation, which may promote the formation of high-quality crystals. youtube.com

Several strategies can be employed to facilitate the co-crystallization of phosphotyrosylangiotensin II with its receptor:

Protein Engineering: The receptor may be truncated or mutated to remove flexible regions that could inhibit crystallization, without disrupting the ligand-binding site.

Stabilizing Antibodies: The use of antibody fragments (Fabs or nanobodies) that bind to the receptor can lock it into a single conformation and provide additional surfaces for crystal lattice contacts. nih.gov

Fusion Proteins: Fusing a highly crystallizable protein, such as T4 lysozyme (B549824) or rubredoxin, to a flexible loop of the receptor can provide a scaffold to drive crystallization.

Ligand Optimization: In some cases, analogs of phosphotyrosylangiotensin II with higher affinity or stability might be used to ensure full occupancy of the binding site.

These strategies aim to overcome the inherent flexibility and conformational heterogeneity of the complex, which are major obstacles to obtaining well-diffracting crystals or high-resolution cryo-EM reconstructions. nih.govnih.gov

Data Collection and Refinement Methodologies

The precise atomic arrangement of Phosphotyrosylangiotensin II can be determined using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods, while distinct, both aim to provide a high-resolution view of the molecule's structure.

X-ray Crystallography: This technique relies on the diffraction of X-rays by a single crystal of the compound. The first step is to obtain a well-ordered crystal of Phosphotyrosylangiotensin II, which can be a significant challenge for a flexible peptide. Once a suitable crystal is acquired, it is mounted on a diffractometer and typically cooled to a low temperature (around 100-110 K) to minimize thermal vibrations and radiation damage. jhu.edu X-rays are then directed at the crystal, and the resulting diffraction pattern is recorded on a detector. biostruct.org

The collected diffraction data, consisting of thousands of reflection intensities, are then processed. This involves indexing the reflections, integrating their intensities, and merging the data to create a comprehensive dataset. caltech.edu The crystal structure is then "solved" using various computational methods to determine the initial phases of the diffracted X-rays. This initial model is subsequently refined against the experimental data to improve its accuracy. The refinement process adjusts atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. caltech.edu The quality of the final structure is assessed by metrics such as the R-factor and R-free.

Table 1: Representative X-ray Data Collection and Refinement Statistics for a Peptide Crystal

| Parameter | Value |

| Data Collection | |

| Diffractometer | Bruker SMART 1000 |

| Radiation source | MoKα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| θ range for data collection | 2.04 to 28.40° |

| Index ranges | -11 < h < 11, -31 < k < 45, -12 < l < 13 |

| Reflections collected | 19,204 |

| Independent reflections | 9,952 [Rint = 0.2073] |

| Completeness to θ = 28.40° | 89.8% |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| R-indices (all data) | R1 = 0.15, wR2 = 0.35 |

| Goodness-of-fit on F² | 1.05 |

| Largest diff. peak and hole | 0.85 and -0.65 e.Å⁻³ |

Note: This table is a representative example based on typical values for peptide crystallography and does not represent actual data for Phosphotyrosylangiotensin II. Data adapted from a representative crystallographic information file. caltech.edu

NMR Spectroscopy: For molecules in solution, NMR spectroscopy is a powerful tool for determining structure and conformation. uzh.ch This technique relies on the magnetic properties of atomic nuclei. For peptides like Phosphotyrosylangiotensin II, multidimensional NMR experiments such as COSY, TOCSY, and NOESY are employed. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial as it provides information about the spatial proximity of protons, which is used to generate distance restraints for structure calculations. uzh.ch

In the context of phosphorylated peptides, solid-state NMR (ssNMR) combined with powder X-ray diffraction (PXRD) and theoretical calculations (Gauge Invariant Projector Augmented Wave; GIPAW) offers a robust strategy for "NMR Crystallography". nih.gov This approach can provide detailed information on local geometry, molecular motion within the crystal lattice, and hydrogen bonding patterns, which is especially useful for refining the structure of compounds like O-phospho-dl-tyrosine. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Phosphotyrosylangiotensin II and its Interactions

Computational modeling and molecular dynamics (MD) simulations provide invaluable insights into the dynamic behavior of Phosphotyrosylangiotensin II and its interactions with biological targets, such as the AT1 and AT2 receptors. diva-portal.orgdiva-portal.org These methods complement experimental data by offering a view of molecular motion and intermolecular interactions at an atomic level over time. duke.edu

MD simulations treat the molecule as a system of atoms that move according to the laws of classical mechanics. The forces between the atoms are described by a "force field," which is a set of mathematical functions and parameters that define the potential energy of the system. researchgate.net A simulation starts with an initial structure of the molecule, often derived from experimental data or homology modeling. The molecule is then placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. semanticscholar.org The system is then allowed to evolve over time, with the trajectory of each atom being calculated in small time steps.

Studies on Angiotensin II and its analogues have utilized MD simulations to investigate several key aspects:

Conformational Changes: Phosphorylation can significantly alter the conformational landscape of a peptide. MD simulations can explore the different shapes (conformers) that Phosphotyrosylangiotensin II can adopt and determine their relative stabilities. tamu.edu For instance, simulations have shown that phosphorylation can lead to more compact conformations due to the formation of new intramolecular hydrogen bonds. tamu.edu

Receptor Binding: MD simulations are used to model the binding of ligands to their receptors. By docking Phosphotyrosylangiotensin II into a model of its receptor, researchers can identify key amino acid residues involved in the interaction and predict the binding affinity. diva-portal.orgnih.gov These simulations can also reveal how phosphorylation influences the binding mode and the stability of the ligand-receptor complex. duke.edunih.gov

Solvent Effects: The interaction of the peptide with the surrounding water molecules is crucial for its structure and function. MD simulations explicitly include water molecules, allowing for a detailed analysis of solvation effects.

The analysis of MD trajectories can provide a wealth of information, including the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of hydrogen bonds and other non-covalent interactions. researchgate.net

Table 2: Typical Parameters for Molecular Dynamics Simulations of Angiotensin II Analogues

| Parameter | Description | Typical Value/Software |

| Simulation Software | Program used to run the simulation | YASARA, GROMACS, AMBER |

| Force Field | Equations and parameters describing the system's energy | AMBER, CHARMM, GROMOS |

| Water Model | Model used to represent water molecules | TIP3P, SPC/E |

| Box Type | Shape of the simulation box | Cubic, Rectangular |

| Equilibration Time | Time to allow the system to reach equilibrium | 250 ps - 1 ns |

| Production Run Time | Total simulation time for data collection | 10 ns - 1 µs |

| Time Step | Integration time step for the simulation | 2 fs |

| Temperature | Simulated temperature | 298 K - 310 K |

| Pressure | Simulated pressure | 1 atm |

| Analysis Metrics | Quantities calculated from the trajectory | RMSD, RMSF, Hydrogen Bonds, Binding Energy |

Note: This table summarizes common parameters from various MD studies on Angiotensin II and its analogues and is not from a single specific study on Phosphotyrosylangiotensin II. semanticscholar.orgnih.gov

By combining experimental data with computational modeling, a more complete picture of the structure-function relationship of Phosphotyrosylangiotensin II can be achieved, paving the way for a deeper understanding of its physiological role.

Iv. Receptor Interaction and Binding Dynamics Research

Quantitative Receptor Binding Assays for Phosphotyrosylangiotensin II

Quantitative binding assays are employed to measure the binding affinity of Phosphotyrosylangiotensin II for its target receptors, primarily the angiotensin II receptors (AT1 and AT2). These assays can be broadly categorized into those that use radiolabeled ligands and those that employ non-radioactive methods.

Radioligand binding assays are a classic and sensitive method for studying receptor-ligand interactions. rsc.orgsci-hub.se These assays involve the use of a radioactively labeled version of a ligand to monitor its binding to a receptor population, often in cell membrane preparations. nih.govumich.edu The principles of these assays are well-established and provide robust data on binding parameters. rsc.orgsci-hub.se

Saturation binding experiments are performed to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for its receptor. uah.esturkupetcentre.net In these experiments, increasing concentrations of a radiolabeled ligand, such as a radioiodinated analog of angiotensin II, are incubated with a fixed amount of receptor preparation until equilibrium is reached. nih.govgraphpad.com

The total binding is measured at each concentration, and non-specific binding is determined by including a high concentration of an unlabeled competing ligand. sci-hub.seepa.gov Specific binding is then calculated by subtracting the non-specific binding from the total binding. sci-hub.se The resulting data, when plotted as specific binding versus radioligand concentration, should yield a hyperbolic curve that can be analyzed by non-linear regression to determine the Bmax and Kd values. uah.esumich.edu The Bmax represents the maximum density of receptors in the tissue sample, while the Kd is the concentration of radioligand required to occupy 50% of the receptors at equilibrium, indicating the ligand's binding affinity. turkupetcentre.netgraphpad.com

Alternatively, the data can be transformed using a Scatchard plot, where the ratio of bound to free radioligand is plotted against the bound radioligand. uah.esumich.edu In this linear transformation, the Bmax is represented by the x-intercept and the Kd is the negative reciprocal of the slope. uah.esturkupetcentre.net However, non-linear regression is now generally preferred as it avoids the data transformation that can distort experimental error. uah.es

Table 1: Hypothetical Saturation Binding Data for a Radioligand at Angiotensin II Receptors

| Radioligand Concentration (nM) | Total Binding (cpm) | Non-Specific Binding (cpm) | Specific Binding (cpm) |

|---|---|---|---|

| 0.1 | 1500 | 200 | 1300 |

| 0.5 | 5500 | 1000 | 4500 |

| 1.0 | 8000 | 2000 | 6000 |

| 2.5 | 12000 | 5000 | 7000 |

| 5.0 | 14000 | 10000 | 4000 |

| 10.0 | 15000 | 12000 | 3000 |

Competition binding assays are used to determine the affinity of an unlabeled ligand, such as Phosphotyrosylangiotensin II, for a receptor by measuring its ability to compete with a radiolabeled ligand for binding. nih.govnih.gov In this setup, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled competitor.

As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptor, leading to a decrease in measured specific binding. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal curve. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. mdpi.com

The IC50 value is dependent on the concentration of the radioligand used and its affinity for the receptor. Therefore, the IC50 is converted to an inhibition constant (Ki), which is an absolute measure of the affinity of the competitor for the receptor, using the Cheng-Prusoff equation. umich.edu This allows for the comparison of the affinities of different unlabeled ligands for the same receptor.

Table 2: Hypothetical Competition Binding Data for Phosphotyrosylangiotensin II

| Competitor Concentration (log M) | % Specific Binding |

|---|---|

| -10 | 98 |

| -9 | 85 |

| -8 | 52 |

| -7 | 15 |

| -6 | 5 |

| -5 | 2 |

While radioligand assays are powerful, the need for handling and disposal of radioactive materials has driven the development of non-radioactive alternatives. nih.govrevvity.combiorxiv.org These methods offer increased safety, reduced cost, and often higher throughput.

Fluorescence polarization (FP) is a technique used to measure molecular interactions in solution. celtarys.comwikipedia.org It is based on the principle that when a fluorescently labeled small molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. celtarys.com However, when the tracer binds to a larger molecule, such as a receptor, its rotation slows down, and the emitted light remains more polarized. celtarys.com

In a competition FP assay for Phosphotyrosylangiotensin II, a fluorescently labeled angiotensin II analog would be used as the tracer. bmglabtech.com The binding of this tracer to the angiotensin receptor would result in a high FP signal. The addition of unlabeled Phosphotyrosylangiotensin II would compete with the tracer for binding to the receptor, causing a displacement of the tracer and a subsequent decrease in the FP signal. bmglabtech.comnih.gov This change in polarization can be used to determine the binding affinity of Phosphotyrosylangiotensin II. nih.gov This method is homogenous, meaning it does not require separation of bound and free ligand, making it well-suited for high-throughput screening. celtarys.com

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. fz-juelich.demdpi.com In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., the angiotensin receptor) is immobilized on a sensor chip with a thin metal film. fz-juelich.de A solution containing the other molecule (the analyte, e.g., Phosphotyrosylangiotensin II) is then flowed over the sensor surface.

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). fz-juelich.de The resulting sensorgram, a plot of RU versus time, provides kinetic data on the association and dissociation of the complex. From this data, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) can be determined. cytivalifesciences.com.cn SPR has the advantage of providing detailed kinetic information without the need for any labels. biodyn.ro

Non-Radioactive Binding Assay Development

Biolayer Interferometry (BLI)

Biolayer Interferometry (BLI) is a label-free optical biosensing technique used for real-time analysis of molecular interactions. nih.govnih.gov The method involves immobilizing a ligand (such as a receptor) onto a biosensor tip and then dipping it into a solution containing the analyte (e.g., pTyr-Ang II). uga.eduharvard.edu The binding of the analyte to the immobilized ligand causes a change in the thickness of the biological layer on the sensor's surface, which shifts the interference pattern of reflected white light. sartorius.comsartorius.com This shift is measured in real-time, allowing for the determination of association (kₐ or kₒₙ) and dissociation (kₔ or kₒբբ) rate constants, from which the equilibrium dissociation constant (Kₒ), a measure of binding affinity, can be calculated. uga.edusartorius.com

BLI offers several advantages, including its compatibility with crude samples and its fluidics-free "dip-and-read" format, which minimizes issues related to clogging and viscosity changes. nih.govresearchgate.net This makes it a robust tool for screening and kinetic characterization of a wide range of interactions, from protein-protein to protein-small molecule binding. sartorius.comresearchgate.net While direct BLI studies specifically measuring the binding kinetics of Phosphotyrosylangiotensin II to angiotensin receptors are not prominently available in published literature, the technique is well-suited for such investigations. It has been successfully employed to measure the binding affinity of other phosphotyrosine-containing peptides to their binding partners, such as SH2 domains, demonstrating its utility in the phosphoproteomic space. researchgate.net A hypothetical BLI experiment for pTyr-Ang II would involve immobilizing purified angiotensin receptors (e.g., AT1R or AT2R) on the biosensor and measuring the binding of varying concentrations of the phosphopeptide.

Interactive Table: Hypothetical BLI Kinetic Analysis Parameters

| Parameter | Description |

| kₐ (or kₒₙ) | Association rate constant (M⁻¹s⁻¹). Describes the rate at which the analyte binds to the immobilized ligand. |

| kₔ (or kₒբբ) | Dissociation rate constant (s⁻¹). Describes the rate at which the analyte-ligand complex decays. |

| Kₒ | Equilibrium dissociation constant (M). Calculated as kₔ/kₐ. A smaller Kₒ value indicates a higher binding affinity. |

Specificity and Affinity Profiling for Angiotensin Receptors (AT1, AT2, AT4)

The renin-angiotensin system's effects are primarily mediated by two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). portlandpress.comnih.gov A third receptor, AT4, has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP) and binds Angiotensin IV. nih.govguidetopharmacology.org

The parent molecule, Angiotensin II, generally exhibits high affinity for both AT1R and AT2R. portlandpress.com However, the binding pharmacophores for the two receptors are distinct. nih.gov Binding to the AT1 receptor is highly dependent on specific side chains of Ang II, particularly Tyr⁴, His⁶, and Phe⁸. nih.govnih.gov In contrast, the AT2 receptor appears to have less stringent requirements, with modifications to various Ang II side chains affecting binding to a more uniform extent. nih.gov Studies on various Ang II analogs show that Ang II and Angiotensin III have high affinity for AT1R, while a broader range of angiotensin peptides, including Ang II, Ang III, Ang IV, and Ang-(1-7), can bind to AT2R, often with greater selectivity over AT1R. portlandpress.comnih.gov

The introduction of a phosphate (B84403) group at the Tyr⁴ position to create Phosphotyrosylangiotensin II would be expected to significantly alter this binding profile. The Tyr⁴ residue is critical for high-affinity binding to the AT1 receptor. nih.gov Research using Ang II analogs with modifications at this position has shown that it is a key determinant for AT1R interaction. nih.gov While specific affinity values (Kᵢ or IC₅₀) for pTyr-Ang II at each receptor subtype are not extensively documented in comparative studies, it is known that the AT2 receptor can mediate the inhibition of protein tyrosine phosphatases. nih.gov This suggests a functional link between the AT2 receptor and phosphotyrosine signaling, which could imply a unique interaction with a phosphorylated ligand like pTyr-Ang II. nih.gov The AT2-specific ligand CGP42112A, for instance, acts as an agonist in this phosphatase inhibition pathway. nih.gov

Interactive Table: Reported Binding Affinities of Angiotensin Peptides at AT1 and AT2 Receptors

| Ligand | Receptor | Affinity (pKi / pIC₅₀) | Selectivity | Reference |

| Angiotensin II | AT1R | ~8.8 | - | portlandpress.com |

| Angiotensin II | AT2R | ~9.9 | ~15-fold for AT2R | portlandpress.com |

| Angiotensin III | AT1R | ~7.3 | - | portlandpress.com |

| Angiotensin III | AT2R | ~9.9 | >30-fold for AT2R | portlandpress.com |

| Angiotensin IV | AT1R | <5.0 | - | portlandpress.com |

| Angiotensin IV | AT2R | ~7.3 | >200-fold for AT2R | portlandpress.com |

| Ang-(1-7) | AT1R | <5.0 | - | portlandpress.com |

| Ang-(1-7) | AT2R | ~7.0 | >40-fold for AT2R | portlandpress.com |

| Candesartan | AT1R | ~9.5 | Highly AT1R selective | portlandpress.com |

| PD123319 | AT2R | ~7.9 | Highly AT2R selective | portlandpress.com |

Note: This table presents data for Angiotensin II and its non-phosphorylated metabolites to provide context for receptor specificity. Data for Phosphotyrosylangiotensin II is not available in this format.

Investigation of Phosphotyrosylangiotensin II Interaction with Other Receptor Systems

The signaling pathways of Angiotensin II are not confined to its primary receptors. A significant area of research is the "transactivation" of other receptor systems, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govelsevierpure.com Studies have shown that Ang II binding to AT1R can induce the tyrosine phosphorylation of EGFR, which then acts as a scaffold for downstream signaling molecules, leading to cellular growth responses. nih.govnih.gov This process is mediated by intracellular tyrosine kinases and is dependent on reactive oxygen species (ROS). nih.govelsevierpure.com

Intriguingly, research has shown that the AT1 receptor itself can be phosphorylated on a tyrosine residue (Tyr³¹⁹) in response to Ang II. nih.gov A mutant receptor (AT1-Y319F) that cannot be phosphorylated at this site fails to transactivate the EGFR. nih.gov Conversely, a mutant that mimics constant phosphorylation (AT1-Y319E) results in EGFR activation even without Ang II stimulation. nih.gov This highlights a direct role for tyrosine phosphorylation in the AT1R's ability to communicate with the EGFR system. While these studies focus on phosphorylation of the receptor, they establish a critical link between angiotensin signaling and tyrosine phosphorylation events that are central to other receptor systems. The interaction of a pre-phosphorylated ligand like pTyr-Ang II with this system is an area for further investigation.

Furthermore, the (pro)renin receptor (PRR) has been identified as another key player. nih.govnih.gov Binding of renin or prorenin to the PRR can increase the catalytic conversion of angiotensinogen (B3276523) to Angiotensin I, and can also trigger Ang II-independent intracellular signaling, including the activation of MAP kinases through phosphorylation events. nih.govnih.gov The discovery of the PRR emphasizes the role of the cell surface in generating Ang II and opens new perspectives on its effects, including those potentially independent of Ang II itself. xiahepublishing.com

Ligand-Receptor Complex Structural Investigations

Understanding the precise molecular interactions between a ligand and its receptor requires high-resolution structural data. While a crystal or cryo-electron microscopy (cryo-EM) structure of Phosphotyrosylangiotensin II in complex with an angiotensin receptor is not currently available, significant progress has been made in visualizing the binding of Ang II analogs. nih.gov

Recently, a cryo-EM structure of the human AT1 receptor in complex with the Gq protein and a potent Ang II analog, [Sar¹,Ile⁸]-Angiotensin II (Sar¹-AngII), was resolved at 2.9 Å. nih.govrcsb.orgnih.gov This structure provides a detailed view of the ligand-binding pocket. nih.govpdbj.org In this complex, the Ang II analog is anchored by several key interactions:

The Arginine (R²) residue of the ligand forms polar interactions with Asp²⁶³ and Asp²⁸¹ of the receptor. nih.gov

Hydrogen bonds form between the receptor's Arg¹⁶⁷ and the ligand's Histidine (H⁶), and between the receptor's Lys¹⁹⁹ and the ligand's Phenylalanine (F⁸). nih.gov

The Tyrosine (Y⁴) residue of Ang II is known to be critical for AT1R binding, and molecular modeling studies have implicated residues like Lys¹⁹⁹ and His²⁵⁶ in its interaction. nih.govnih.govplos.org

The structure reveals a major hydrogen bond network within the receptor that acts as a key regulator of signal transduction. nih.gov The addition of a bulky, negatively charged phosphate group to the Tyr⁴ residue of Angiotensin II would undoubtedly alter these interactions. It could potentially disrupt existing hydrogen bonds or form new electrostatic interactions with positively charged residues in the binding pocket, thereby changing the ligand's affinity, orientation, and subsequent receptor activation profile. Molecular modeling based on the existing AT1R structures is a valuable tool for predicting how these changes might manifest. nih.govmdpi.combiorxiv.org

V. Enzymatic Regulation and Metabolic Fate in Biochemical Systems

Phosphotyrosyl Phosphatase (PTPase) Activity Towards Phosphotyrosylangiotensin II

The dephosphorylation of Phosphotyrosylangiotensin II is a critical step in terminating its signaling activity. This process is catalyzed by Protein Tyrosine Phosphatases (PTPs), a large family of enzymes that hydrolyze the phosphate (B84403) group from phosphotyrosine residues. The activity of PTPs ensures that the level of tyrosine phosphorylation is precisely regulated, which is essential for normal cellular function.

While specific isoforms designated HCPTPA and HCPTPB are not described in standard literature, the dephosphorylation of small phosphopeptides like Phosphotyrosylangiotensin II is characteristic of the Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) family. LMW-PTP is an 18-kDa enzyme found widely in eukaryotic cells that acts on tyrosine-phosphorylated proteins and smaller molecules.

This enzyme family exhibits polymorphism, with different isoforms arising from alternative splicing. In humans, two principal LMW-PTP isoforms, the "fast" (IF1) and "slow" (IF2) variants, have been identified. Another study on rat liver PTPases identified two isoforms designated AcP1 and AcP2, which are capable of hydrolyzing phosphotyrosine-containing synthetic peptides. These isoforms display distinct substrate specificities and catalytic efficiencies, suggesting they may have different physiological roles. The expression and activity of these isoforms can vary between tissues and cell types, contributing to the specific regulation of phosphotyrosine signaling.

Kinetic studies using synthetic phosphotyrosine peptides as substrates provide insight into the efficiency of dephosphorylation by LMW-PTP isoforms. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate.

Studies on the LMW-PTP isoforms AcP1 and AcP2 from rat liver have shown that they can dephosphorylate a variety of phosphopeptides with different efficiencies. Both isoforms were able to hydrolyze all tested synthetic peptides, but with distinct affinities and rates. This suggests that the amino acid sequence surrounding the phosphotyrosine residue significantly influences the binding and catalytic steps.

Below is a table summarizing the kinetic parameters of these two LMW-PTP isoforms for various phosphotyrosine peptide substrates, which serve as models for the dephosphorylation of Phosphotyrosylangiotensin II.

| Substrate (Phosphopeptide) | PTPase Isoform | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) |

|---|---|---|---|

| Src-related peptide | AcP1 | 150 | 2.8 |

| Src-related peptide | AcP2 | 140 | 10.7 |

| EGF Receptor-related peptide | AcP1 | 180 | 1.8 |

| EGF Receptor-related peptide | AcP2 | 150 | 8.6 |

| Insulin (B600854) Receptor-related peptide | AcP1 | 200 | 1.6 |

| Insulin Receptor-related peptide | AcP2 | 160 | 6.5 |

| PDGF Receptor-related peptide | AcP1 | 180 | 2.2 |

| PDGF Receptor-related peptide | AcP2 | 140 | 9.8 |

Data derived from studies on synthetic phosphotyrosine peptides and rat liver PTPase isoforms AcP1 and AcP2.

The activity of PTPases is modulated by a range of inhibitors and activators. Specific modulators for the dephosphorylation of Phosphotyrosylangiotensin II have not been identified, but general PTPase inhibitors are well-characterized.

PTPase Inhibitors:

Sodium Orthovanadate (Na₃VO₄): A widely used, potent inhibitor of PTPases. Vanadate acts as a transition-state analog of phosphate, effectively blocking the active site.

Sodium Fluoride (NaF): Another common, non-specific inhibitor of tyrosine phosphatases.

Natural and Synthetic Compounds: A variety of small molecules, including natural products like curcumin (B1669340) and synthetic derivatives of thiazolidine-2,4-dione, have been identified as PTP1B inhibitors. Other compounds have been designed to target the active site or allosteric sites of specific PTPs like SHP2 and LMW-PTP.

PTPase Activators: PTPase activation is often more complex, typically involving conformational changes that relieve autoinhibition. For instance, the SHP2 phosphatase is activated when its SH2 domains bind to phosphotyrosine motifs on other proteins, causing a conformational change that unblocks the catalytic site. Allosteric activators can also bind to sites distinct from the catalytic center to enhance enzyme activity. While specific activators for Phosphotyrosylangiotensin II dephosphorylation are unknown, this remains an area of therapeutic interest.

Peptide Degradation Pathways and Enzyme Specificity

The metabolic fate of Phosphotyrosyl-angiotensin II is governed by its susceptibility to various peptidases. The introduction of a phosphate group at the tyrosine residue significantly alters the peptide's physicochemical properties, thereby influencing its interaction with hydrolytic enzymes. The degradation of this phosphopeptide is a multi-step process that may involve initial dephosphorylation followed by proteolytic cleavage or direct hydrolysis by specialized peptidases.

Direct enzymatic studies specifically identifying peptidases that hydrolyze Phosphotyrosyl-angiotensin II are not extensively documented in the literature. However, the metabolic pathway can be inferred by examining the known enzymes that process native Angiotensin II and considering the impact of tyrosine phosphorylation on their activity. The primary enzymes responsible for Angiotensin II degradation are Angiotensin-Converting Enzyme 2 (ACE2) and Aminopeptidase (B13392206) A (APA).

Angiotensin-Converting Enzyme 2 (ACE2): ACE2 is a carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS) by converting Angiotensin II into the vasodilatory peptide Angiotensin-(1-7). frontiersin.org It achieves this by cleaving the C-terminal phenylalanine residue. frontiersin.org The catalytic efficiency of ACE2 for Angiotensin II is high, indicating it is a primary substrate. nih.gov Given that the phosphorylation site in Phosphotyrosyl-angiotensin II (Tyrosine at position 4) is distant from the C-terminal cleavage site, it is plausible that ACE2 could still bind and hydrolyze the phosphopeptide, although potentially with altered kinetics due to conformational changes induced by the phosphate group.

Protein Tyrosine Phosphatases (PTPs): Before proteolytic cleavage, Phosphotyrosyl-angiotensin II may be a substrate for various protein tyrosine phosphatases. These enzymes catalyze the removal of the phosphate group from the tyrosine residue. Dephosphorylation would yield native Angiotensin II, which would then be readily degraded by the well-established ACE2 and APA pathways. Phosphotyrosine-containing peptides have been shown to be good substrates for certain phosphatases, such as purple acid phosphatases. nih.gov

The table below summarizes the key peptidases known to be involved in the metabolism of the parent compound, Angiotensin II, and their potential role in the hydrolysis of its phosphorylated form.

| Enzyme | Type | Action on Angiotensin II | Potential Action on Phosphotyrosyl-angiotensin II |

| Angiotensin-Converting Enzyme 2 (ACE2) | Carboxypeptidase | Cleaves C-terminal Phenylalanine to form Angiotensin-(1-7). frontiersin.org | Potentially hydrolyzes the C-terminus, though kinetics may be altered by the phosphate group at Tyr4. |

| Aminopeptidase A (APA) | Aminopeptidase | Cleaves N-terminal Aspartate to form Angiotensin III. nih.govmdpi.com | May hydrolyze the N-terminus, as the phosphorylation site is distant from the cleavage site. Binding affinity could be affected. |

| Protein Tyrosine Phosphatases (PTPs) | Phosphatase | Not applicable. | Dephosphorylates the peptide to yield native Angiotensin II, making it a substrate for ACE2 and APA. nih.gov |

The phosphorylation of a peptide substrate can profoundly influence its susceptibility to proteolytic cleavage. The introduction of a bulky, negatively charged phosphate group can either inhibit or, in some cases, enhance the activity of peptidases through several mechanisms. The precise effect is highly dependent on the specific enzyme, the location of the phosphorylation site relative to the cleavage site (scissile bond), and the surrounding amino acid sequence.

Steric Hindrance: The phosphate group is significantly larger than a hydroxyl group and can sterically hinder the binding of the phosphorylated peptide into the active site of a peptidase. If the phosphorylation site is at or near the recognition sequence or the scissile bond, the enzyme may be unable to achieve the proper conformation for catalysis, leading to reduced or completely blocked hydrolysis.

Electrostatic Interactions: The dianionic nature of the phosphate group at physiological pH introduces a strong negative charge. This can lead to electrostatic repulsion if the enzyme's substrate-binding pocket contains negatively charged residues (e.g., Aspartate, Glutamate), thereby preventing effective binding. Conversely, if the binding pocket contains positively charged residues (e.g., Lysine (B10760008), Arginine), the phosphate group could form favorable electrostatic interactions, potentially altering the peptide's orientation or even enhancing binding.

Conformational Changes: Phosphorylation can induce significant changes in the local or global conformation of a peptide. This can alter the presentation of the cleavage site to the peptidase, making it either more or less accessible for hydrolysis.

Research on various phosphorylated peptides and proteases has provided insights into these mechanisms. For example, studies on synthetic phosphopeptides have shown that exopeptidase activity can be strongly hampered in the vicinity of a phosphorylated residue. In some cases, while the unphosphorylated version of a peptide is completely degraded, the phosphorylated counterpart accumulates as a partially digested fragment, indicating that the phosphate group acts as a "stop" signal for the peptidase.

The table below details research findings on how phosphorylation affects the activity of different classes of peptidases, providing a framework for understanding the potential metabolic fate of Phosphotyrosyl-angiotensin II.

| Peptidase Class | Example Enzyme(s) | Effect of Phosphorylation on Cleavage | Mechanistic Insights |

| Aminopeptidases | Leucyl Aminopeptidase, Aminopeptidase N | Inhibitory | Phosphorylation near the N-terminus hampers the processive cleavage, leading to the accumulation of phosphorylated fragments. |

| Caspases | Caspase-3, -7, -8 | Generally Inhibitory | Phosphorylation at or near the cleavage site (e.g., P4 or P1' positions) makes the peptide a much poorer substrate. The effect is position-dependent and may be related to steric hindrance rather than purely ionic interactions. |

| Lysine-Specific Proteases | Trypsin, Lys-C | Context-Dependent | While not a natural substrate, chemical modification of phosphoserine/threonine to lysine analogs can render the site cleavable, demonstrating the importance of the residue's chemical properties for enzyme recognition. |

Vi. Intracellular Signaling Mechanisms and Regulatory Roles of Phosphotyrosylangiotensin Ii

The Role of Tyrosine Phosphorylation in Modulating Angiotensin II Signaling

Upon binding of Ang II to its primary receptor, the Angiotensin II Type 1 Receptor (AT1R), a cascade of intracellular signaling events is initiated. While the AT1R is a G-protein-coupled receptor (GPCR) and lacks intrinsic tyrosine kinase activity, it has become evident that tyrosine phosphorylation is intimately involved in its signaling. ahajournals.orgnih.gov

Interaction with Tyrosine Kinase-Dependent Pathways

Ang II stimulation leads to the activation of numerous intracellular tyrosine kinases, which play a crucial role in subsequent signaling events. cancer.gov The AT1R activates both receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. nih.gov

Non-Receptor Tyrosine Kinases: Following Ang II binding, several non-receptor tyrosine kinases are activated, including Src, Fyn, Yes, proline-rich tyrosine kinase 2 (Pyk2), focal adhesion kinase (FAK), and JAK2. nih.gov The soluble cytoplasmic kinase Src, in particular, appears to be a key player. nih.gov For instance, Ang II stimulates the rapid tyrosine phosphorylation and activation of phospholipase C-γ1 (PLC-γ1), an event mediated by Src. ahajournals.orgaston.ac.uk This activation is critical for the generation of second messengers like 1,4,5-inositol triphosphate (IP₃) and diacylglycerol (DAG). ahajournals.org

Receptor Tyrosine Kinase Transactivation: Ang II signaling also involves the transactivation of RTKs such as the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and insulin-like growth factor receptor (IGFR). cancer.govnih.gov This transactivation provides a scaffold for the recruitment and activation of further signaling molecules, leading to the activation of complex growth-promoting pathways. nih.gov

JAK/STAT Pathway: Ang II, acting through the AT1R, also causes the phosphorylation and activation of Janus kinases (JAKs). ahajournals.orgnih.gov This, in turn, leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression. nih.gov

Table 1: Key Tyrosine Kinases Activated by Angiotensin II

| Kinase Family | Specific Kinases | Key Substrates/Downstream Effectors |

| Non-Receptor Tyrosine Kinases | Src family (Src, Fyn, Yes), JAK2, FAK, Pyk2 | PLC-γ1, STATs, Ras-Raf-1 complex |

| Receptor Tyrosine Kinases (Transactivated) | EGFR, PDGFR, IGFR | Ras, MAPK pathways |

Influence on Angiotensin Receptor-Mediated Signaling Cascades

Tyrosine phosphorylation is a fundamental component of the signaling pathways mediated by both AT1 and Angiotensin II Type 2 (AT2) receptors.

The AT1 receptor, upon activation by Ang II, couples to heterotrimeric G proteins (primarily Gq/11, G12/13, and Gi) to initiate signaling. ahajournals.org However, its ability to also activate tyrosine kinase pathways demonstrates significant crosstalk between G-protein-dependent and independent signaling. researchgate.net For example, the activation of the Ras-Raf-1-mitogen-activated protein (MAP) kinase pathway is dependent on Src activity. nih.govfrontiersin.org

Conversely, the AT2 receptor often counteracts the actions of the AT1 receptor. nih.govmdpi.com It can achieve this by activating various tyrosine phosphatases and serine/threonine phosphatases, which dephosphorylate and inactivate components of the growth-promoting pathways stimulated by the AT1 receptor. nih.govmdpi.com This balance between kinase activation by AT1R and phosphatase activation by AT2R is crucial for regulating cellular responses.

Post-Translational Modification Interplay and Angiotensin II-Induced Signaling

The signaling network initiated by Ang II involves intricate crosstalk between different post-translational modifications (PTMs), where tyrosine phosphorylation plays a central regulatory role.

Crosstalk with Serine/Threonine Phosphorylation Events

The activation of tyrosine kinases by Ang II directly influences serine/threonine phosphorylation cascades. The AT1R is known to activate multiple serine/threonine kinases, including the MAP kinase family (ERK1/2, JNK, p38), Akt, and protein kinase C (PKC). cancer.govahajournals.org

The COOH-terminal tail of the AT1R itself contains several sites for phosphorylation by serine/threonine kinases like G-protein receptor kinases (GRKs). ahajournals.orgnih.gov This phosphorylation leads to the recruitment of β-arrestins, which desensitizes G-protein signaling and promotes receptor internalization. researchgate.netnih.gov Furthermore, signaling through the AT2 receptor can lead to the phosphorylation and inactivation of RhoA on a serine residue by the Ste20-related kinase (SLK), resulting in vasodilation. atsjournals.org The AT2 receptor can also activate serine/threonine phosphatases, providing a direct counterbalance to the serine/threonine kinase pathways activated by the AT1 receptor. nih.gov

Ubiquitination and Proteasomal Degradation in Signaling Contexts

There is significant interplay between phosphorylation and ubiquitination, where phosphorylation of a protein can mark it for ubiquitination and subsequent degradation by the proteasome. atsjournals.org This mechanism is relevant in Ang II signaling. Ang II stimulation has been shown to induce the ubiquitination and degradation of key regulatory proteins.

For example, Ang II, via the AT1R, promotes the internalization, ubiquitination, and subsequent degradation of Angiotensin-Converting Enzyme 2 (ACE2). ahajournals.org This process involves E3 ubiquitin ligases such as Nedd4-2 and UBR1. ahajournals.org By degrading ACE2, Ang II reduces the conversion of the vasoconstrictor Ang II to the vasodilatory peptide Ang-(1-7), thereby amplifying its own effects. ahajournals.org Ang II signaling can also directly stimulate protein catabolism in skeletal muscle by upregulating the ubiquitin-proteasome pathway. aston.ac.uk This involves an increased expression of proteasome subunits and enhanced "chymotrypsin-like" enzyme activity of the proteasome. aston.ac.uk

Downstream Cellular Responses Mediated by Angiotensin II-Induced Tyrosine Phosphorylation

The tyrosine phosphorylation events triggered by Ang II are critical for mediating a wide range of its physiological and pathological effects, including cell growth, inflammation, and contraction. ahajournals.orgcancer.gov

Cell Growth and Proliferation: The activation of tyrosine kinases and the subsequent stimulation of the MAPK/ERK and Akt pathways are central to the growth-promoting effects of Ang II on cells like vascular smooth muscle cells and cardiac fibroblasts. ahajournals.org These pathways lead to changes in gene expression that promote hypertrophy and proliferation. ahajournals.org

Inflammation: Ang II is known to have pro-inflammatory properties. The activation of tyrosine kinase-dependent pathways contributes to the expression of inflammatory mediators.

Vascular Contraction: The tyrosine phosphorylation and activation of PLC-γ1 is a key step in Ang II-induced vascular smooth muscle cell contraction. ahajournals.org The resulting increase in intracellular calcium is a primary trigger for the contractile machinery. ahajournals.org

Metabolic Regulation: Ang II-induced signaling can impair insulin (B600854) signaling pathways, partly through phosphorylation events on the insulin receptor substrate-1, contributing to metabolic dysfunction. ahajournals.org

Table 2: Summary of Downstream Cellular Responses

| Cellular Response | Key Mediating Pathways | Resulting Effect |

| Cell Growth/Proliferation | JAK/STAT, Ras-Raf-MAPK, Akt | Vascular and cardiac hypertrophy, tissue remodeling |

| Vascular Contraction | Src-PLC-γ1-IP₃-Ca²⁺ | Vasoconstriction, blood pressure regulation |

| Inflammation | MAPK pathways | Expression of pro-inflammatory cytokines and adhesion molecules |

| Protein Catabolism | Ubiquitin-Proteasome Pathway | Muscle atrophy |

Regulation of Gene Expression and Transcriptional Factors (e.g., NF-κB)

The signaling pathways activated by Angiotensin II, which are critically dependent on protein tyrosine phosphorylation, converge on the regulation of transcriptional factors, thereby modulating the expression of a wide array of genes. A key target is the Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the expression of pro-inflammatory genes. ahajournals.orgnih.gov

Angiotensin II activates NF-κB through both classical and non-classical mechanisms. ahajournals.org While some pathways may involve the phosphorylation and subsequent degradation of the inhibitory protein IκBα, a significant non-classical pathway has been identified where Ang II does not cause a significant decrease in IκB levels. ahajournals.orgnih.gov Instead, this pathway involves the direct phosphorylation of the p65 (RelA) subunit of NF-κB. ahajournals.orgnih.gov Specifically, Ang II binding to its AT1 receptor can trigger a cascade involving Ras, MEK1, ERK, and the ribosomal S6 kinase (RSK). ahajournals.org RSK then directly mediates the phosphorylation of p65 at serine residue 536. ahajournals.orgnih.gov This phosphorylation event is crucial for enhancing the transcriptional activity of NF-κB, promoting the expression of target genes such as Interleukin-6 (IL-6), a key pro-inflammatory chemokine. ahajournals.org This phosphotyrosine-initiated cascade leading to serine/threonine phosphorylation of p65 highlights a complex cross-talk mechanism by which Angiotensin II regulates gene expression. ahajournals.orgscielo.br

Modulation of Cell Proliferation and Differentiation

Phosphotyrosine signaling is a critical nexus in the Angiotensin II-mediated control of cell proliferation and differentiation, with outcomes largely dictated by the receptor subtype involved—AT1 or AT2. mdpi.com These two receptors often exert opposing effects. bjournal.orgahajournals.org

The AT1 receptor is predominantly associated with mitogenic responses, promoting cell growth and proliferation. bjournal.orgmdpi.com Upon Ang II binding, the AT1 receptor activates multiple non-receptor tyrosine kinases, including those from the Src family, Janus kinases (JAK), and Focal Adhesion Kinase (FAK). bjournal.orgahajournals.org It also transactivates receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.gov This broad activation of tyrosine kinase cascades stimulates downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade (including ERK1/2), which is strongly linked to the expression of early response genes (e.g., c-fos, c-myc), DNA synthesis, and ultimately, cell growth. bjournal.orgscielo.br

Conversely, the AT2 receptor is often linked to anti-proliferative and pro-differentiative effects. ahajournals.orgportlandpress.com Stimulation of the AT2 receptor can inhibit growth factor-induced proliferation. ahajournals.org The mechanism involves the activation of protein tyrosine phosphatases (PTPs), such as SHP-1. portlandpress.com By activating these phosphatases, the AT2 receptor counteracts the tyrosine phosphorylation signals initiated by growth factors and the AT1 receptor, leading to the inactivation of the MAPK cascade and an inhibition of cell proliferation. ahajournals.orgportlandpress.com This demonstrates a direct regulatory loop where the phosphorylation state of key signaling proteins, controlled by Ang II receptor subtypes, determines the cellular outcome. ahajournals.org

Impact on Cellular Ion Homeostasis and Contractility

The influence of Angiotensin II on cellular contractility and ion homeostasis is intrinsically linked to signaling pathways that depend on protein phosphorylation. In vascular smooth muscle cells, contractility is heavily regulated by the phosphorylation status of myosin light chain (MLC). Angiotensin II, acting through the AT1 receptor, initiates cascades that lead to increased MLC phosphorylation. This involves the activation of RhoA and its downstream effector Rho-kinase, a process mediated by PYK2-dependent tyrosine phosphorylation of RhoGEFs (guanine nucleotide exchange factors). nih.gov Rho-kinase, in turn, inhibits myosin light chain phosphatase (MLCP), shifting the balance towards a phosphorylated, contractile state. frontiersin.org

Furthermore, Ang II signaling impacts ion handling, particularly calcium (Ca²⁺) homeostasis, which is fundamental to contractility. In cardiomyocytes, Ang II can enhance contractility by modulating sarcoplasmic reticulum (SR) Ca²⁺ uptake. nih.gov This mechanism involves the activation of NADPH oxidase (Nox2), leading to the generation of reactive oxygen species (ROS). These ROS can cause the redox-regulated inhibition of protein phosphatase 1 (PP1). nih.gov The inhibition of PP1 results in increased phosphorylation of phospholamban, which relieves its inhibition of the SR Ca²⁺-ATPase (SERCA), thereby enhancing Ca²⁺ uptake into the SR and increasing the Ca²⁺ available for subsequent contractions. nih.gov Angiotensin II also regulates the activity of ion pumps essential for maintaining cellular homeostasis, such as the Na+/K+ ATPase, through pathways that can involve tyrosine phosphatases. researchgate.net

Vii. Methodological Approaches in Phosphotyrosylangiotensin Ii Research

In Vitro Experimental Models for Studying Phosphotyrosylangiotensin II

In vitro models provide controlled environments to dissect the specific cellular and molecular effects of Phosphotyrosylangiotensin II, independent of the systemic complexities of a whole organism.

Cell culture systems are fundamental to studying the biological impact of angiotensin peptides. Specific cell types are chosen based on their physiological relevance to the renin-angiotensin system.

Vascular Smooth Muscle Cells (VSMCs): VSMCs are a primary target of Angiotensin II in the regulation of blood pressure and vascular remodeling. nih.gov Cultured VSMCs are an invaluable model for investigating how tyrosine phosphorylation of Angiotensin II affects key cellular responses such as proliferation, contraction, and migration. nih.govplos.org Studies have demonstrated that Angiotensin II stimulates VSMC proliferation and that this effect is mediated through AT1 receptors and involves tyrosine kinase-dependent signaling pathways. nih.govplos.org Researchers can expose cultured VSMCs, such as human aortic vascular smooth muscle cells, to Phosphotyrosylangiotensin II to compare its mitogenic and contractile potential against the non-phosphorylated peptide. frontiersin.orgsemanticscholar.org

Hepatocytes and Hepatic Stellate Cells (HSCs): The liver contains a local renin-angiotensin system, and Angiotensin II is implicated in liver fibrosis. nih.gov Primary hepatocytes or immortalized cell lines like HepG2 are used to explore the metabolic stability and signaling of Phosphotyrosylangiotensin II in the liver. mdpi.combiorxiv.org Hepatic stellate cells, which play a crucial role in the development of liver fibrosis, are another key model. Angiotensin II is known to activate these cells, leading to the production of reactive oxygen species (ROS) via NADPH oxidase and subsequent collagen synthesis. nih.gov Investigating the effects of Phosphotyrosylangiotensin II in HSC cultures can clarify whether phosphorylation alters the fibrogenic potential of the peptide.

| Cell Type | Experimental Focus in Angiotensin Research | Key Findings Related to Angiotensin II Signaling |

|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) | Contraction, Proliferation, Migration, Vascular Remodeling | Ang II induces proliferation and contraction via AT1 receptor and tyrosine kinase pathways. nih.govplos.org |

| Hepatocytes | Metabolism, Drug Toxicity, Liver Disease Modeling | Used to establish models for drug discovery and long-term culture to study liver function. mdpi.combiorxiv.org |

| Hepatic Stellate Cells (HSCs) | Liver Fibrosis, Inflammation, Oxidative Stress | Ang II activates HSCs, promoting fibrogenic actions through NADPH oxidase-derived ROS. nih.gov |

Understanding the enzymatic processes that govern the phosphorylation and dephosphorylation of Angiotensin II requires the production of pure, active enzymes. Recombinant protein technology is the cornerstone of this approach. nih.gov

Expression Systems: The genes encoding specific tyrosine kinases and phosphatases that are hypothesized to act on Angiotensin II are cloned into expression vectors. These vectors are then introduced into host systems for large-scale protein production. Common choices include:

Escherichia coli (E. coli): A cost-effective and rapid system for producing large quantities of protein, though it lacks the machinery for complex post-translational modifications found in eukaryotes. jmbfs.org

Mammalian Cells: Systems like HEK293 or CHO cells are often preferred as they can perform the necessary post-translational modifications, ensuring the recombinant protein is properly folded and active, which is crucial for many kinases. nih.gov

Purification: Once expressed, the target enzyme is purified from the host cell lysate. A common strategy involves engineering a fusion tag, such as a polyhistidine (His-tag), onto the protein. nih.gov This allows for efficient purification using affinity chromatography, such as Nickel Affinity Chromatography (NiAC), yielding a highly pure enzyme preparation for subsequent studies. nih.gov These purified enzymes are then used in in vitro kinase or phosphatase assays with Angiotensin II as the substrate to determine reaction kinetics, substrate specificity, and the effects of potential inhibitors.

Advanced Analytical Techniques for Detection and Quantification of Phosphotyrosylangiotensin II